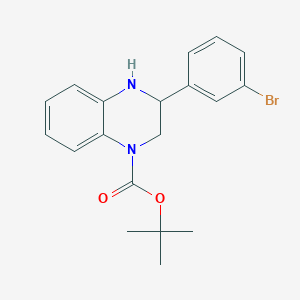
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a useful research compound. Its molecular formula is C19H21BrN2O2 and its molecular weight is 389.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
In these reactions, a palladium catalyst facilitates the formation of a carbon-carbon bond between two different organic groups .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are key in various biochemical synthesis processes .
Result of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which are crucial for the synthesis of various organic compounds .
Action Environment
It’s worth noting that the suzuki–miyaura coupling reactions, in which similar compounds are involved, are known to be tolerant to various functional groups and mild reaction conditions .
Activité Biologique
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS No. 1186194-42-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.
- Molecular Formula : C19H21BrN2O2
- Molecular Weight : 389.29 g/mol
- Structure : The compound features a tetrahydroquinoxaline core substituted with a bromophenyl group and a tert-butyl ester.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the tetrahydroquinoxaline framework.
- Bromination of the phenyl group.
- Esterification to introduce the tert-butyl group.
Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Some studies suggest that tetrahydroquinoxaline derivatives possess cytotoxic effects against cancer cell lines. The presence of the bromophenyl moiety may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially through modulation of glutamate receptors and other neuroprotective pathways.
- Antimicrobial Properties : Certain derivatives have demonstrated activity against various bacterial strains, indicating potential as antimicrobial agents.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study 1 : A study on a tetrahydroquinoxaline derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for development as an anticancer agent.
- Case Study 2 : Research on neuroprotective effects revealed that similar compounds could reduce neuronal death in models of ischemia through modulation of calcium influx and oxidative stress pathways.
Data Summary
The following table summarizes key findings related to the biological activity of tetrahydroquinoxaline derivatives:
Propriétés
IUPAC Name |
tert-butyl 3-(3-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-7-6-8-14(20)11-13)21-15-9-4-5-10-17(15)22/h4-11,16,21H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKYOWSEBJLQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















